(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide
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Description
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications
Material Science and Chemistry
Synthesis and Crystal Structures : Research has focused on the synthesis, separation, and structural characterization of related compounds, demonstrating the importance of precise molecular engineering for developing materials with specific properties. Studies reported the synthesis and X-ray crystal structures of E and Z isomers of similar compounds, highlighting the controlled synthesis and separation techniques used to isolate isomers and determine their structures using single-crystal X-ray diffraction (Chenna et al., 2008; Shinkre et al., 2008).
Functional Modification of Polymers : Another study explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, aiming to enhance the materials' properties for potential medical applications. This research is indicative of the broader interest in modifying polymer characteristics for specific uses (Aly & El-Mohdy, 2015).
Biomedical Research
Antimicrobial and Anticancer Activities : The synthesis of thiadiazole derivatives, including related structures, has been investigated for their potential antimicrobial activities. For instance, derivatives of thiosemicarbazide have been used as precursors for synthesizing various heterocyclic compounds, with some displaying antimicrobial properties (Elmagd et al., 2017). Furthermore, compounds synthesized from similar chemical structures have been evaluated for their cytotoxic activities against cancer cells, underscoring the potential for developing new anticancer agents (Hassan et al., 2014).
Advanced Applications
Photodynamic Therapy and Solar Cell Technology : The development of new zinc phthalocyanine derivatives for photodynamic therapy, characterized by high singlet oxygen quantum yields, exemplifies the use of similar compounds in advanced medical treatments. These compounds are designed to absorb light and generate reactive oxygen species to kill cancer cells, demonstrating the intersection of chemistry and oncology (Pişkin et al., 2020). Additionally, molecular engineering has led to the creation of organic sensitizers for solar cell applications, showcasing the role of similar compounds in renewable energy technologies (Kim et al., 2006).
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-15-8-6-14(7-9-15)19-22-23-20(28-19)21-18(24)11-5-13-4-10-16(26-2)17(12-13)27-3/h4-12H,1-3H3,(H,21,23,24)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUDPULNWNQKEY-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.